molecular formula C21H18N2O5S B3559169 3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

Cat. No.: B3559169
M. Wt: 410.4 g/mol
InChI Key: VJJAHPPYVAQPER-UHFFFAOYSA-N
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Description

3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with sulfonyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 2-methylphenylamine to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group undergoes acylation with a suitable acyl chloride to form an amide.

    Sulfonation: The resulting amide is then subjected to sulfonation to introduce the sulfonyl group.

    Coupling: Finally, the sulfonyl amide is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or sulfides.

Scientific Research Applications

3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carbonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
  • 3-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
  • 3-{[(3-{[(2-ethylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

Uniqueness

3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[[3-[(2-methylphenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-14-6-2-3-11-19(14)22-20(24)15-7-5-10-18(13-15)29(27,28)23-17-9-4-8-16(12-17)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJAHPPYVAQPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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